molecular formula C6H12N2O3 B7800611 Ethyl 3-(carbamoylamino)propanoate CAS No. 198879-21-9

Ethyl 3-(carbamoylamino)propanoate

Cat. No.: B7800611
CAS No.: 198879-21-9
M. Wt: 160.17 g/mol
InChI Key: BYCFJYNUBNQNIY-UHFFFAOYSA-N
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Description

Ethyl 3-(carbamoylamino)propanoate: is an organic compound with the molecular formula C6H12N2O3

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of ethyl 3-aminopropanoate with carbamoyl chloride in the presence of a suitable base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of ethyl acrylate with ammonia and subsequent carbamoylation.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form ethyl 3-(carbamoylamino)propanoic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like hydroxide ions and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Ethyl 3-(carbamoylamino)propanoic acid

  • Reduction: Ethyl 3-(carbamoylamino)propane

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Ethyl 3-(carbamoylamino)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways. Medicine: It is being explored for its therapeutic potential in various medical applications, such as drug delivery systems and as a precursor for pharmaceuticals. Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Molecular Targets and Pathways:

  • Enzyme Inhibition: this compound may act as an inhibitor for specific enzymes, interfering with their catalytic activity.

  • Biochemical Pathways: The compound can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 3-aminopropanoate

  • Ethyl 3-(carbamoylamino)but-2-enoate

  • Ethyl 3-(carbamoylamino)butanoate

Uniqueness: Ethyl 3-(carbamoylamino)propanoate is unique in its structure and reactivity compared to its analogs, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-(carbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-11-5(9)3-4-8-6(7)10/h2-4H2,1H3,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCFJYNUBNQNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036717
Record name ETHYL 3-UREIDOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198879-21-9
Record name ETHYL 3-UREIDOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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